molecular formula C20H18Cl2N4O3S B2808515 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide CAS No. 329903-35-7

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide

Cat. No.: B2808515
CAS No.: 329903-35-7
M. Wt: 465.35
InChI Key: SLGYFXJKEGMZOP-UHFFFAOYSA-N
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Description

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide is a complex organic compound that features a benzimidazole core, a cyanoacetyl group, and a bis(2-chloroethyl)benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of the Cyanoacetyl Group: This step involves the reaction of the benzimidazole intermediate with cyanoacetic acid or its derivatives under basic conditions.

    Attachment of the Bis(2-chloroethyl)benzenesulfonamide Moiety: This final step involves the reaction of the cyanoacetylated benzimidazole with N,N-bis(2-chloroethyl)benzenesulfonamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can target the cyanoacetyl group, potentially converting it to an amine.

    Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic or neutral conditions.

Major Products

    Oxidation: Products may include benzimidazole derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chloroethyl groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

In biological research, it serves as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.

Medicine

The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Industry

In the industrial sector, it can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide exerts its effects involves interaction with DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. The benzimidazole core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their functional groups and applications.

    Cyanoacetyl Compounds: Similar compounds include cyanoacetylurea and cyanoacetylhydrazine, which are used in different chemical contexts.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antibacterial properties.

Uniqueness

The uniqueness of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(2-chloroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S/c21-9-11-26(12-10-22)30(28,29)15-7-5-14(6-8-15)19(27)16(13-23)20-24-17-3-1-2-4-18(17)25-20/h1-8,27H,9-12H2,(H,24,25)/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDHUWLJRMPJDV-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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